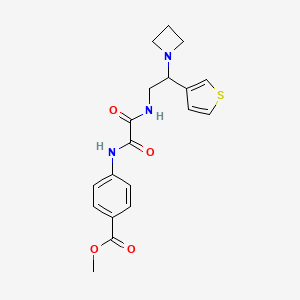
Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate, identified by the CAS number 2034449-61-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H21N3O4S, with a molecular weight of approximately 387.5 g/mol. Its structure features a benzoate moiety linked to an azetidine and thiophene derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2034449-61-9 |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine and thiophene rings through cyclization and cross-coupling methods. The synthetic routes are crucial for ensuring the purity and yield of the final product.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within specific cellular pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing azetidine and thiophene groups have shown effectiveness against a range of bacterial strains.
A study reported the minimum inhibitory concentration (MIC) of related compounds against common pathogens:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Azetidine derivative A | 50 | E. coli |
| Thiophene derivative B | 25 | S. aureus |
| Methyl benzoate derivative | 10 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3).
The following table summarizes the findings:
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 15 | Moderate inhibition |
| SK-Hep-1 | 20 | Significant inhibition |
| NUGC-3 | 25 | Low inhibition |
Case Studies
- Study on Antiviral Properties : A recent investigation into non-covalent inhibitors of SARS-CoV-2 highlighted similar compounds that inhibit viral proteases, suggesting potential applications in antiviral therapy for this compound as well .
- Neuroprotective Effects : Another study evaluated the neuroprotective capabilities of related thiophene derivatives in models of ischemia/reperfusion injury, demonstrating their ability to attenuate neuronal damage through reactive oxygen species (ROS) scavenging .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-19(25)13-3-5-15(6-4-13)21-18(24)17(23)20-11-16(22-8-2-9-22)14-7-10-27-12-14/h3-7,10,12,16H,2,8-9,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAKBWPBIPFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














